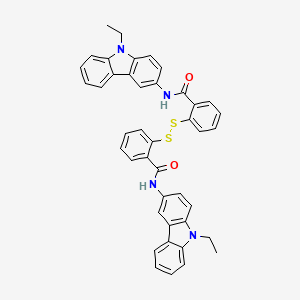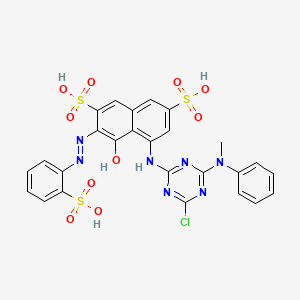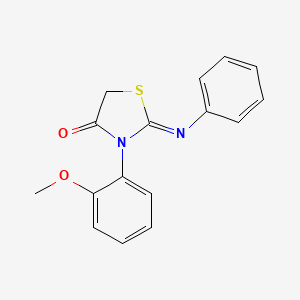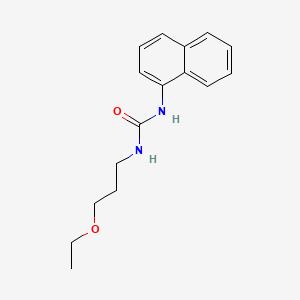
Urea, 1-(3-ethoxypropyl)-3-(1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a naphthyl group and an ethoxypropyl group, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxypropyl)-3-(1-naphthyl)urea typically involves the reaction of 1-naphthylamine with an appropriate isocyanate or carbamate. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or toluene.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:
Batch or Continuous Processes: Depending on the desired scale of production.
Purification: Techniques such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur, especially at the naphthyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could lead to the formation of naphthoquinones.
Reduction: May yield amines or alcohols.
Substitution: Could result in halogenated derivatives.
Applications De Recherche Scientifique
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the development of new materials or as a component in chemical formulations.
Mécanisme D'action
The mechanism of action for 1-(3-Ethoxypropyl)-3-(1-naphthyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include:
Enzyme Inhibition or Activation: Binding to active sites or allosteric sites on enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Ethoxypropyl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.
1-(3-Methoxypropyl)-3-(1-naphthyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
Propriétés
Numéro CAS |
102613-31-0 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
1-(3-ethoxypropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-12-6-11-17-16(19)18-15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,2,6,11-12H2,1H3,(H2,17,18,19) |
Clé InChI |
QYFOPTGYZOIDKI-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
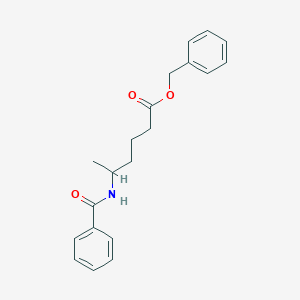

![copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate](/img/structure/B12798131.png)
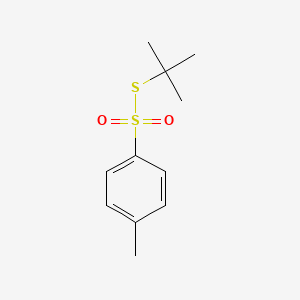

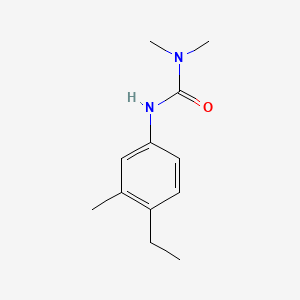
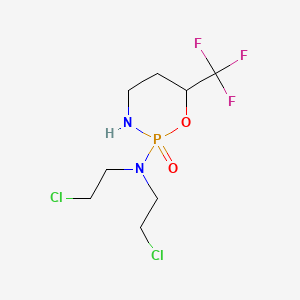
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)


